Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl indole-2-carboxylate: Similar in structure but lacks the benzyl and propyl groups, which may affect its biological activity and chemical reactivity.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups, leading to distinct biological roles.
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group, used in different synthetic and biological applications.
Properties
CAS No. |
922184-71-2 |
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Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-1-propylindole-3-carboxylate |
InChI |
InChI=1S/C21H23NO2/c1-3-14-22-18-13-9-8-12-17(18)20(21(23)24-4-2)19(22)15-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
InChI Key |
LOGSOIJACVXUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1CC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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